molecular formula C11H12O5 B6152710 methyl 5-formyl-2,4-dimethoxybenzoate CAS No. 39503-63-4

methyl 5-formyl-2,4-dimethoxybenzoate

Cat. No.: B6152710
CAS No.: 39503-63-4
M. Wt: 224.2
InChI Key:
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Description

Methyl 5-formyl-2,4-dimethoxybenzoate is a chemical compound with the molecular formula C11H12O5. It is a derivative of benzoic acid and features a formyl group and two methoxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-2,4-dimethoxybenzoate typically involves the formylation of 2,4-dimethoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2,4-dimethoxybenzoic acid reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position. The reaction is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-2,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution

Major Products Formed

    Oxidation: 5-carboxy-2,4-dimethoxybenzoic acid.

    Reduction: 5-hydroxymethyl-2,4-dimethoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 5-formyl-2,4-dimethoxybenzoate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-formyl-2,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-formyl-3,5-dimethoxybenzoate
  • Methyl 4-formylbenzoate
  • Methyl 3,4,5-trimethoxybenzoate

Uniqueness

Compared to similar compounds, it may offer distinct advantages in certain synthetic routes or biological activities .

Properties

CAS No.

39503-63-4

Molecular Formula

C11H12O5

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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